molecular formula C7H11N3S B13807384 Pramipexole Impurity A

Pramipexole Impurity A

Cat. No.: B13807384
M. Wt: 169.25 g/mol
InChI Key: OOEMJHYEAXACSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pramipexole Impurity A, also known as (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, is a high-purity chemical reference standard critical for the research and development of the active pharmaceutical ingredient (API) Pramipexole . Pramipexole is a non-ergot dopamine agonist used to treat symptoms of Parkinson's disease and moderate-to-severe Restless Legs Syndrome (RLS) . The identification and characterization of impurities like this compound are essential activities in the drug development process, as they can significantly affect the safety and quality of the final pharmaceutical product . This compound is supplied as an analytical standard for a range of research applications, primarily for use in High-Performance Liquid Chromatography (HPLC) and other analytical methods for method development and validation (AMV) . Its primary research value lies in enabling quality control (QC) laboratories to accurately identify, quantify, and monitor the impurity profile during the commercial production of Pramipexole, as well as during Abbreviated New Drug Application (ANDA) submissions . Utilizing a well-characterized impurity standard ensures the consistency, purity, and safety of pharmaceutical batches, supporting compliance with stringent regulatory guidelines. Every batch of this compound from our supplier is accompanied by a Certificate of Analysis (CoA) to guarantee its quality and specifications . This product is intended for research purposes only and is strictly not approved for human consumption, diagnostic use, or any other clinical application.

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-6-4-1-2-10-3-5(4)7(9)11-6/h10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEMJHYEAXACSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(SC(=C21)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation Method

Step 1: Acylation of Amino Groups

  • Starting material: (6S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
  • Reagent: Propionic anhydride or propionyl chloride is used to acylate the two amino groups, forming (6S)-(-)-2,6-dipropionamido-4,5,6,7-tetrahydrobenzothiazole.
  • Reaction conditions: Typically carried out in an organic solvent under controlled temperature to avoid overreaction.

Step 2: Reduction of Acylated Intermediate

  • The acylated intermediate is then subjected to reduction using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2).
  • This step converts the amide groups into the corresponding amines with propyl side chains, yielding the dipropyl pramipexole impurity.
  • Reaction monitoring is done by TLC or HPLC to ensure completion.

Step 3: Purification

  • The crude product is purified by column chromatography or recrystallization.
  • Confirmation of purity and identity is done by HPLC, NMR, IR, and mass spectrometry.

Reaction Scheme Summary

Step Reaction Description Reagents/Conditions Product
1 Acylation of amino groups Propionic anhydride, organic solvent (6S)-(-)-2,6-dipropionamido derivative
2 Reduction of amide groups to amines Sodium borohydride, BF3·OEt2 (6S)-(-)-2,6-di-(n-propylamino) tetrahydrobenzothiazole (Impurity A)
3 Purification Column chromatography or recrystallization Pure this compound

Analytical Characterization and Confirmation

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum shows characteristic multiplets for the propyl groups at around 1.0–2.7 ppm, confirming the presence of two n-propyl chains.
  • Mass Spectrometry (MS): The molecular ion peak at m/z 253 (M+H)+ confirms the molecular weight of the impurity.
  • Infrared Spectroscopy (IR): The absence of amide carbonyl peaks and presence of amine N-H stretching confirms successful reduction.

Comparative Spectral Data Table

Parameter Pramipexole Base This compound (Dipropyl)
Molecular Formula C10H17N3S C13H23N3S
Molecular Weight (g/mol) 211 253
^1H NMR (ppm) Multiplet at 2.74 Multiplets at 1.0–2.7 (propyl groups)
Mass Spec (m/z) 211 (M+H)+ 253 (M+H)+
IR Spectra Amine N-H, no propyl peaks Additional alkyl C-H stretching peaks

Research Findings on Formation and Control

  • The formation of this compound is linked to over-reduction or side reactions during the synthesis of pramipexole.
  • Controlling reaction conditions such as temperature, reagent equivalents, and reaction time is critical to minimize this impurity.
  • The impurity can be intentionally synthesized as a reference standard for analytical purposes, aiding in quality control of pramipexole batches.

Summary Table of Preparation Conditions from Literature

Reference Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
Sharma et al., 2008 (6S)-(-)-2,6-diamino tetrahydrobenzothiazole Propionic anhydride, NaBH4, BF3·OEt2 Room temp, organic solvent ~30 >99 Used for impurity standard preparation
Patent CN108084113A Similar tetrahydrobenzothiazole derivative Sodium borohydride, L-proline catalyst 0°C to room temp, multistep 27-32 High One-pot multistep synthesis

Chemical Reactions Analysis

Types of Reactions

Pramipexole Impurity A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include pramipexole base and its hydrochloride salt, along with various oxidation and substitution derivatives .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Quality Control : The identification of Pramipexole Impurity A is essential for quality assurance in pharmaceutical manufacturing. Analytical techniques such as ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) are employed to detect and quantify impurities in drug formulations .
    • Stability Studies : Research has shown that impurities can arise from drug-excipient interactions during storage. For instance, a study isolated a degradation impurity linked to pramipexole's interaction with excipients, providing insights into stability and degradation pathways .
  • Pharmacological Research
    • Binding Affinity Studies : Molecular docking studies indicate that this compound may have different binding affinities compared to pramipexole itself. This can influence the pharmacodynamics of the drug, necessitating further investigation into how impurities interact with dopamine receptors .
    • Toxicology Assessments : Understanding the toxicological profile of impurities is vital for patient safety. Studies have assessed the potential risks associated with impurities, highlighting the need for thorough evaluation during drug development .
  • Analytical Chemistry
    • Method Development : The development of robust analytical methods for detecting this compound is critical for regulatory compliance. Validation of high-performance liquid chromatography (HPLC) methods ensures accurate measurement of impurity levels in pharmaceutical products .
    • Microemulsion Studies : Research has explored the partition behavior of pramipexole and its impurities in microemulsion systems, which can aid in formulating more effective delivery systems for the drug .
  • Case Study on Drug-Excipient Interaction
    A study investigated how mannitol influenced the formation of impurities in pramipexole formulations. It was found that mannitol significantly increased the levels of certain impurities, impacting both stability and efficacy .
  • Case Study on Stability Testing
    Stability testing conducted over 12 months revealed that specific environmental conditions led to increased degradation products in pramipexole tablets, emphasizing the importance of monitoring impurity levels throughout the product lifecycle .

Mechanism of Action

The mechanism of action of Pramipexole Impurity A is related to its formation during the degradation of pramipexole. The impurity is formed through a drug-excipient interaction mechanism, where the excipients in the formulation interact with pramipexole under specific conditions, leading to the formation of the impurity. The molecular targets and pathways involved in this process include the interaction of pramipexole with excipients and the subsequent chemical transformations .

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Data of Pramipexole Impurity A and Related Compounds

Compound Structure Molecular Formula RRT Formation Pathway Pharmacological Relevance
Impurity A N2-methoxymethyl derivative of pramipexole C12H21N3OS 0.88 Drug-excipient interaction (HPMC-formalin) Unknown receptor affinity; structurally retains benzothiazole core but modified N2 group
Impurity B N-Propylpramipexole C10H18N3S 0.92 Alkylation during synthesis May retain partial dopamine agonist activity due to intact pharmacophore
Impurity C Pramipexole dimer C20H34N6S2 1.12 Oxidative dimerization during storage or synthesis Likely inactive due to steric hindrance
Impurity D Pramipexole propionamide C13H22N4OS 0.85 Acylation by propionic anhydride in synthesis Reduced receptor binding due to altered amine group
Maillard Adducts Pramipexole-mannose/ribose conjugates (e.g., impurity 1/2) C16H27N3O6S ~0.7 Reaction with reducing sugars (e.g., mannitol impurities) under heat/moisture Minimal interaction with dopamine receptors (D2/D3)

Analytical and Pharmacological Distinctions

Key Findings :

Formation Pathways: Impurity A is unique in its excipient-dependent formation (HPMC-formalin), contrasting with synthesis-related impurities (B, D) or storage-induced dimerization (C) . Maillard adducts (e.g., mannose/ribose conjugates) form via non-enzymatic glycation, distinct from Impurity A’s alkylation mechanism .

Chromatographic Behavior :

  • Impurity A elutes earlier (RRT 0.88) than synthesis-related impurities (e.g., Impurity B at RRT 0.92), enabling separation via ion-pair HPLC with C18 columns .

Pharmacological Impact :

  • Impurity B and Impurity D may retain partial dopaminergic activity due to preserved amine groups, whereas Maillard adducts exhibit negligible receptor binding, as shown by molecular docking studies .
  • Impurity A’s methoxymethyl group likely disrupts the planar benzothiazole structure critical for dopamine receptor interaction, though specific activity data remain unreported .

Regulatory and Stability Considerations

  • Impurity A is controlled under ICH Q3B(R2) guidelines, with a threshold of 0.10% for unidentified impurities in drug products .
  • Impurity C (dimer) is a stability-indicating marker, often increasing under oxidative stress .

Table 2: Comparative Stability and Control Measures

Compound Stability Risk Control Strategy Regulatory Status
Impurity A High (excipient-driven) Avoid HPMC with formalin traces; use alternative stabilizers Ph. Eur., USP
Maillard Adducts Moderate (heat/moisture) Limit mannitol reducing sugars; optimize packaging Non-pharmacopeial
Impurity B Low (synthesis-related) Purification via recrystallization Ph. Eur., USP

Q & A

Q. What are the structural characteristics and synthetic/degradation origins of Pramipexole Impurity A?

this compound (BI-II 751 xx) is a synthesis-related impurity derived from processes such as oxidation, epimerization, or dimerization. Its structure includes a benzothiazole core with a tetrahydro configuration and a propylamino substituent, as confirmed by chromatographic and spectroscopic studies. Synthetic pathways often involve intermediates from pramipexole synthesis, while degradation pathways may involve oxidative stress or excipient interactions .

Q. Which chromatographic techniques are optimal for separating this compound from the active pharmaceutical ingredient (API)?

Microemulsion liquid chromatography (MELC) using Hypersil GOLD C8 or C18 columns (4.6 mm × 150 mm, 5 μm) is effective. Mobile phases composed of microemulsions (e.g., sodium dodecyl sulfate, butanol, and octane) adjusted to pH 7.0 with ortho-phosphoric acid enhance separation. UV detection at 262 nm provides sensitivity for Impurity A, with retention factors (k) optimized via full factorial design experiments .

Q. How do pharmacopeial standards guide the analytical control of this compound?

The USP and European Pharmacopoeia mandate impurity profiling using validated HPLC-UV methods with relative response factors. For example, enantiomeric purity tests (e.g., Limit of Pramipexole Related Compound D) ensure Impurity A is quantified below 0.1% via gradient elution and resolution criteria (Rs ≥ 2.0) .

Advanced Research Questions

Q. What experimental design strategies resolve co-elution challenges between Pramipexole and Impurity A?

Stationary phase lipophilicity significantly impacts resolution. For example, Hypersil GOLD C8 columns balance retention time and peak broadening, achieving Rs > 2.0 for the critical pair (pramipexole/Impurity 4). Adjusting triethylamine (TEA) in the mobile phase reduces silanol interactions, while non-ionic surfactants improve droplet stability in MELC systems .

Q. How can LC-MS/MS and NMR elucidate the structure of unknown degradation impurities like formaldehyde adducts of Pramipexole?

High-resolution mass spectrometry (HRMS) identifies molecular ions (e.g., [M+H]+ for formaldehyde adducts at m/z 223.34), while 2D NMR (COSY, HSQC) confirms connectivity. Forced degradation studies under acidic/oxidative conditions enrich impurities, followed by preparative HPLC isolation .

Q. What ICH-compliant validation parameters ensure robustness in quantifying trace levels of this compound?

Specificity is validated by spiking APIs with 0.1–1.0% Impurity A and confirming no interference. Linearity (R² > 0.99) across 0.05–1.5 μg/mL, accuracy (98–102%), and precision (RSD < 2%) are demonstrated using a central composite design. Stability-indicating methods assess impurity profiles under thermal/humidity stress .

Q. How do drug-excipient interactions contribute to novel impurities like Pramipexole’s methoxymethyl derivative?

Stability studies in extended-release tablets reveal interactions between pramipexole and methoxylated excipients, forming (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. Synthetic replication via Schiff base intermediates confirms the pathway, with LC-MS/MS monitoring m/z 268.1 → 211.1 transitions .

Methodological Considerations

  • Data Contradictions : Discrepancies in retention factors (e.g., C4 vs. C18 columns) arise from competing partition mechanisms (droplet vs. bulk eluent interactions). Resolution requires multivariate analysis (e.g., ANOVA for factor significance) .
  • Structural Confirmation : Always cross-validate impurity structures using orthogonal techniques (e.g., IR for functional groups, HRMS for exact mass) .
  • Regulatory Alignment : Align method validation with ICH Q2(R2) for trace impurity quantification, including genotoxic risk assessment if applicable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.